6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. The molecule is substituted with a methyl group at position 6 and a trifluoromethyl (-CF₃) group at position 2.
Properties
Molecular Formula |
C8H10F3N3 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-2-12-7-13-6(8(9,10)11)4-14(7)3-5/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
UWFWPVJJYNUGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=CN2C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often include the use of organic solvents such as chloroform and neutralization with sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research has indicated that compounds similar to 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit antiviral properties. For instance, studies on imidazo[1,2-a]pyrimidine derivatives have shown effectiveness against various viral infections. The trifluoromethyl group enhances the electrophilicity of the molecule, which may contribute to its biological activity.
Case Study:
A study evaluated the antiviral efficacy of imidazo[1,2-a]pyrimidine derivatives against the tobacco mosaic virus (TMV). The results demonstrated that certain derivatives exhibited significant antiviral activity compared to standard treatments .
1.2 Anticancer Properties
The compound has been investigated for its potential anticancer properties. Heterocyclic compounds are known to interact with biological targets involved in cancer progression. Research has suggested that this compound could inhibit tumor growth by targeting specific enzymes related to cancer cell metabolism.
Data Table: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Topoisomerase II | 15 | |
| 7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | Kinase | 10 |
Agricultural Applications
2.1 Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agricultural chemicals.
Case Study:
Research conducted on the efficacy of heterocyclic compounds as insecticides revealed that certain derivatives can effectively control pest populations while minimizing harm to beneficial insects .
Materials Science
3.1 Synthesis of Functional Materials
The compound's unique chemical properties allow it to be used in synthesizing advanced materials. Its reactivity can be harnessed in creating polymers or nanomaterials with specific functionalities.
Data Table: Properties of Materials Synthesized from Heterocyclic Compounds
| Material Type | Synthesis Method | Key Properties |
|---|---|---|
| Conductive Polymer | Polymerization of imidazo[1,2-a]pyrimidine derivatives | High conductivity and thermal stability |
| Nanoparticles | Sol-gel method using heterocyclic precursors | Enhanced catalytic activity |
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ubiquitin-specific protease 7 (USP7), which plays a role in tumor cell proliferation . Additionally, it may exert neuroprotective effects by inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum stress .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Trifluoromethyl Group: The -CF₃ group at position 2 in the target compound is an electron-withdrawing substituent, which may enhance metabolic stability and influence binding affinity in biological targets.
- Methyl vs. Phenyl : Replacing -CF₃ with -Ph (as in 2-phenyl-imidazo[1,2-a]pyrimidine hydrochloride ) introduces aromaticity and bulkiness, which could impact solubility and receptor interactions.
Research Findings and Gaps
- Physicochemical Data : Critical parameters such as logP, solubility, and stability for the target compound remain unstudied. Analogous compounds (e.g., 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-5,7-dione ) provide templates for predictive modeling.
- Synthetic Challenges : Positional isomerism (e.g., methyl at 6 vs. 8 in pyrimidine/pyrazine systems) may require regioselective synthesis strategies .
Biological Activity
6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by a unique trifluoromethyl substitution on its imidazo[1,2-a]pyrimidine core. This structural feature enhances its electrophilicity and biological activity. This article explores the compound's biological activities, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 205.18 g/mol
- CAS Number : 1696139-26-0
The trifluoromethyl group significantly impacts the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity
- Antibiofilm Activity
- Enzyme Inhibition
Antimicrobial Efficacy
A study published in MDPI highlighted that several derivatives of imidazo[1,2-a]pyrimidine were synthesized and tested for antibacterial properties. Among them, this compound exhibited significant antimicrobial activity with MIC values ranging from 0.062 to 0.25 µg/mL against various isolates .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.125 | 0.25 |
| Escherichia coli | 0.187 | 0.375 |
| Pseudomonas aeruginosa | 0.25 | 0.5 |
Biofilm Disruption
In another study focusing on antibiofilm activity, the compound was tested against biofilm-forming bacteria using a crystal violet assay. The results indicated that it could reduce biofilm formation significantly:
| Compound | Biofilm Reduction (%) |
|---|---|
| This compound | >80% |
| Control (Erythromycin) | <50% |
The mechanism through which this compound exerts its biological effects is still under investigation. However, its electrophilic nature may facilitate interactions with nucleophilic sites in microbial enzymes or structural proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
